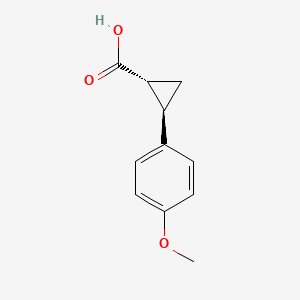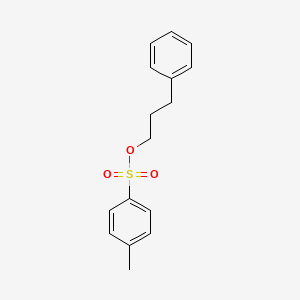
3-Phenylpropyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
3-Phenylpropyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C16H18O3S and a molecular weight of 290.38 g/mol . It is a derivative of benzenesulfonic acid and is characterized by the presence of a phenylpropyl group attached to the sulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for alcohols.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Safety and Hazards
3-Phenylpropyl 4-methylbenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and skin sensitizer (Category 1). It can cause skin irritation, allergic skin reactions, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that the compound has a monomolecular structure and it’s also known as benzyl 3-phenylpropionate . The benzyl esters are recycled to the reaction mixture when they are hydrolyzed by base, and the halides react with nucleophiles such as amines or alcohols to form products .
Pharmacokinetics
Its molecular weight is 29038 , which may influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenylpropyl 4-methylbenzenesulfonate. For instance, it should be stored in a sealed container in a dry environment at 2-8°C . Other factors such as pH, temperature, and the presence of other compounds can also affect its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate typically involves the reaction of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-Phenylpropan-1-ol+p-Toluenesulfonyl chloride→3-Phenylpropyl 4-methylbenzenesulfonate
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
3-Phenylpropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative cleavage of the sulfonate group can yield different products depending on the reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Reduction: The major product is 3-phenylpropan-1-ol.
Oxidation: Products vary based on the oxidizing agent used and can include carboxylic acids and aldehydes.
Vergleich Mit ähnlichen Verbindungen
- 3-Phenylpropyl tosylate
- 4-Methylbenzenesulfonic acid 3-phenylpropyl ester
- Benzenepropanol, 1-(4-methylbenzenesulfonate)
Comparison:
3-Phenylpropyl 4-methylbenzenesulfonate is unique due to its specific combination of a phenylpropyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, 3-Phenylpropyl tosylate has a similar structure but may exhibit different reactivity due to variations in the substituent groups .
Eigenschaften
IUPAC Name |
3-phenylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNYXPTUOOGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451036 | |
| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-75-4 | |
| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


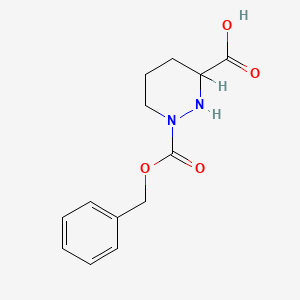
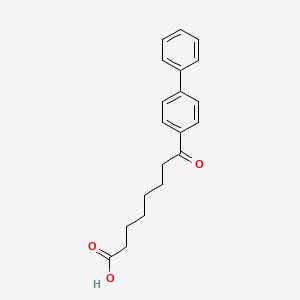
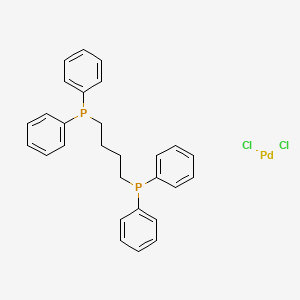
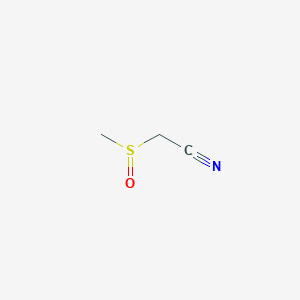
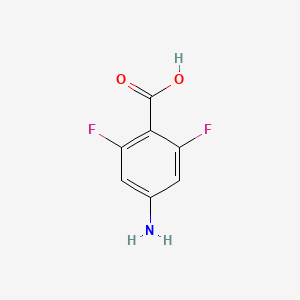
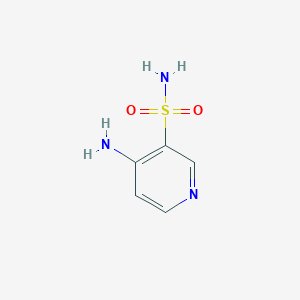
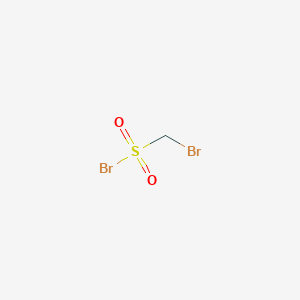
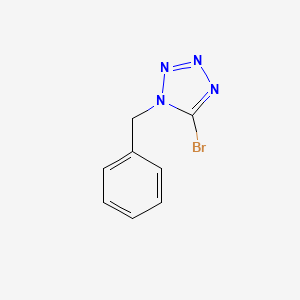
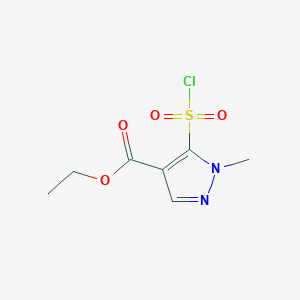
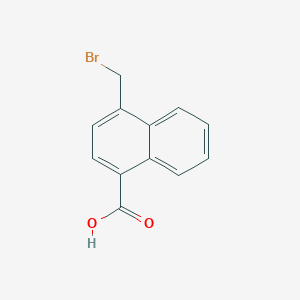
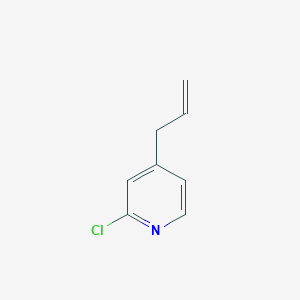
![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
